![molecular formula C18H11ClF3N3O4 B2868332 7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105210-82-9](/img/structure/B2868332.png)
7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H11ClF3N3O4 and its molecular weight is 425.75. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process is valuable for formal anti-Markovnikov hydromethylation of alkenes, which is a significant transformation in organic synthesis .
Synthesis of Fluorescent Chemosensors
The trifluoromethyl group in the compound can be utilized to synthesize fluorescent photoinduced electron transfer (PET) chemosensors. These sensors are crucial for detecting various ions and molecules with high sensitivity .
Pharmaceutical Combinations
The compound has been mentioned in pharmaceutical research, particularly in combination with S1P receptor modulators. Such combinations can be used to develop new medications or enhance the efficacy of existing ones .
Organic Synthesis Building Blocks
Due to the presence of the oxadiazolyl and trifluoromethoxy phenyl groups, this compound can serve as a versatile building block in organic synthesis. It can be transformed into a broad range of functional groups, expanding the scope of boron chemistry .
Total Synthesis of Alkaloids
The compound’s structure allows for its use in the total synthesis of complex alkaloids. For example, it can be used in the synthesis of indolizidine 209B, which is an important scaffold in natural product synthesis .
Development of Anion Sensors
The compound can be used to develop amidourea-based sensors for anions. These sensors have applications in environmental monitoring and diagnostics, where the detection of specific anions is critical .
properties
IUPAC Name |
7-chloro-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O4/c19-11-3-6-13-14(7-11)27-9-16(26)25(13)8-15-23-17(24-29-15)10-1-4-12(5-2-10)28-18(20,21)22/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIDWXAOFORHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
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